molecular formula C8H8N2 B1584749 3-Amino-1H-isoindole CAS No. 22780-52-5

3-Amino-1H-isoindole

Cat. No.: B1584749
CAS No.: 22780-52-5
M. Wt: 132.16 g/mol
InChI Key: MTKKGHVQPVOXIL-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3-Amino-1H-isoindole, also known as 1H-isoindol-3-amine, is a heterocyclic compound It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner, causing changes in cellular processes.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

3-Amino-1H-isoindole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been identified as a reactant in the preparation of compounds used in genetic assays . The compound’s interactions with biomolecules are primarily driven by its amino group, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins. These interactions can influence the activity of these biomolecules, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interactions with cellular receptors and enzymes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s amino group can interact with the active sites of enzymes, altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antiviral or anticancer activity. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Animal studies provide valuable insights into the compound’s safety and efficacy, guiding its potential use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Studying the transport mechanisms of this compound can provide insights into its bioavailability and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1H-isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phthalic anhydride with ammonia or amines, followed by cyclization to form the isoindole ring . Another approach involves the use of guanidinium chloride as a nitrogen source in the presence of iron(III) chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the isoindole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted isoindoles, oxo derivatives, and reduced isoindoles, which can be further utilized in various chemical syntheses .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1H-isoindole is unique due to its specific amino substitution at the third position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

3H-isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKGHVQPVOXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330210
Record name 3-Amino-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22780-52-5
Record name 3-Amino-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-isoindol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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